Benzo(k)fluoranthen-2-ol
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Overview
Description
Benzo(k)fluoranthen-2-ol is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It is a derivative of benzo(k)fluoranthene, which has the chemical formula C20H12. This compound is known for its pale yellow crystalline appearance and is poorly soluble in most solvents .
Preparation Methods
The synthesis of Benzo(k)fluoranthen-2-ol typically involves the functionalization of benzo(k)fluoranthene. One common method is through the hydroxylation of benzo(k)fluoranthene using oxidizing agents under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Benzo(k)fluoranthen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced hydrocarbon derivatives.
Scientific Research Applications
Benzo(k)fluoranthen-2-ol has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of PAHs and their environmental impact.
Biology: Research on its biological effects, including its potential carcinogenicity, is ongoing.
Medicine: Studies are being conducted to understand its interactions with biological molecules and its potential therapeutic applications.
Industry: It is used in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of Benzo(k)fluoranthen-2-ol involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potential carcinogenic effects. The compound’s molecular targets include DNA and various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Benzo(k)fluoranthen-2-ol is similar to other PAHs such as benzo(a)fluoranthene, benzo(b)fluoranthene, benzo(e)fluoranthene, and benzo(j)fluoranthene. its unique structure and functional groups give it distinct chemical and biological properties. For instance, its hydroxyl group makes it more reactive in certain chemical reactions compared to its non-hydroxylated counterparts .
Properties
CAS No. |
116208-73-2 |
---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
benzo[k]fluoranthen-5-ol |
InChI |
InChI=1S/C20H12O/c21-15-8-14-6-3-7-16-17-9-12-4-1-2-5-13(12)10-18(17)19(11-15)20(14)16/h1-11,21H |
InChI Key |
RZFCSGBKMGTISK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC5=CC(=CC3=C54)O |
Origin of Product |
United States |
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